molecular formula C20H22ClFN2O2 B5620229 1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-6-ol

1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-6-ol

Cat. No. B5620229
M. Wt: 376.8 g/mol
InChI Key: HTMXHKKQHCSWOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazepine derivatives, including compounds similar to "1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-6-ol", often involves the reaction of diamines with appropriate electrophiles. For instance, Alonso et al. (2020) describe the regiospecific synthesis of pyrido[2,3-b][1,4]diazepin-4-ones, which are structurally related to the target compound, through the reaction of 2,3-diaminopyridines with ethyl aroylacetates (Alonso et al., 2020). This method could potentially be adapted for the synthesis of "this compound" by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the conformation of the seven-membered ring and the orientation of substituents, which can significantly influence the compound's reactivity and interactions. The study by Alonso et al. (2020) also provides insight into the molecular structure through X-ray crystallography, demonstrating the nonplanar nature of the diazepine ring and the presence of conformational enantiomers due to the seven-membered ring moiety (Alonso et al., 2020).

Chemical Reactions and Properties

Diazepine compounds can undergo various chemical reactions, depending on the functional groups attached to the ring system. For example, the presence of a fluorine atom can influence the reactivity towards nucleophilic substitution reactions. Ota et al. (2009) describe the synthesis of fluorine-containing diazepinols by the reaction of β-trifluoroacetylketene acetals with phenylenediamines, highlighting the role of fluorine in synthetic chemistry (Ota et al., 2009).

Physical Properties Analysis

The physical properties of "this compound", such as solubility, melting point, and crystallinity, can be influenced by the molecular structure and the nature of substituents. While specific data for this compound may not be readily available, studies on similar compounds can provide valuable insights. For instance, the crystallographic analysis by Alonso et al. (2020) reveals details about the molecular packing and intermolecular interactions in the solid state (Alonso et al., 2020).

properties

IUPAC Name

1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c21-18-7-4-8-19(22)17(18)11-20(26)24-10-9-23(13-16(25)14-24)12-15-5-2-1-3-6-15/h1-8,16,25H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMXHKKQHCSWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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